molecular formula C14H14BrNO4S B12440247 3-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide

3-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide

Cat. No.: B12440247
M. Wt: 372.24 g/mol
InChI Key: ZPEMUSUAGNBXBF-UHFFFAOYSA-N
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Description

3-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide is a compound belonging to the class of benzenesulfonamides. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . The presence of the bromo and dimethoxyphenyl groups in the structure enhances its potential for various chemical reactions and applications.

Preparation Methods

The synthesis of 3-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide typically involves the amidation reaction. This process includes the reaction of 3-bromobenzenesulfonyl chloride with 3,4-dimethoxyaniline in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

3-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of carbonic anhydrase enzymes, which are involved in various physiological processes . The compound binds to the active site of the enzyme, blocking its activity and leading to the desired biological effect.

Comparison with Similar Compounds

3-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H14BrNO4S

Molecular Weight

372.24 g/mol

IUPAC Name

3-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide

InChI

InChI=1S/C14H14BrNO4S/c1-19-13-7-6-11(9-14(13)20-2)16-21(17,18)12-5-3-4-10(15)8-12/h3-9,16H,1-2H3

InChI Key

ZPEMUSUAGNBXBF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)Br)OC

Origin of Product

United States

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